molecular formula C20H21NO2 B2872680 N-(4-acetylphenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 332392-10-6

N-(4-acetylphenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No. B2872680
CAS RN: 332392-10-6
M. Wt: 307.393
InChI Key: SUTBGFCSOLJDPZ-UHFFFAOYSA-N
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Description

“N-(4-acetylphenyl)-1-phenylcyclopentane-1-carboxamide” is a complex organic compound. Based on its name, it likely contains an acetylphenyl group, a phenyl group, and a cyclopentane carboxamide group .

Scientific Research Applications

Pre-Catalyst in Suzuki Cross-Coupling Reaction

The compound has been used as a pre-catalyst in the Suzuki cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling method, which is used to synthesize carbon-carbon bonds. The compound was synthesized and characterized, and its application as a Pd(II) derivative pre-catalyst in the Suzuki cross-coupling reaction was investigated .

Synthesis of Amide Chalcone

The compound has been synthesized in a two-step reaction. First, N-(4-acetylphenyl)quinoline-3-carboxamide was synthesized by the reaction of quinoline-3-carboxylic acid and thionyl chloride (SOCl2), following the addition of 4-aminoacetophenone. Then, a typical Claisen–Schmidt reaction was made between the resulting compound and piperonal using KOH solution as a catalyst in ethanol, under ultrasonic irradiation .

Synthesis of Sulfonamide Compounds

The compound has been used in the synthesis of sulfonamide compounds . Sulfonamide compounds were synthesized with the reaction between tosyl chloride and an excess of amines in the presence of NMP as a solvent at room temperature for 24 hours .

Safety And Hazards

The safety data sheet for a related compound, “4-Acetamidoacetophenone”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “N-(4-acetylphenyl)-1-phenylcyclopentane-1-carboxamide” are not available in the sources I found, research in the field of organic chemistry continues to explore new synthesis methods, reactions, and applications for complex organic compounds .

properties

IUPAC Name

N-(4-acetylphenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-15(22)16-9-11-18(12-10-16)21-19(23)20(13-5-6-14-20)17-7-3-2-4-8-17/h2-4,7-12H,5-6,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTBGFCSOLJDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-1-phenylcyclopentane-1-carboxamide

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